molecular formula C21H20O7 B2717915 methyl 2-{[3-(3,4-dimethoxyphenyl)-4-oxo-4H-chromen-7-yl]oxy}propanoate CAS No. 858764-10-0

methyl 2-{[3-(3,4-dimethoxyphenyl)-4-oxo-4H-chromen-7-yl]oxy}propanoate

Cat. No.: B2717915
CAS No.: 858764-10-0
M. Wt: 384.384
InChI Key: QIWKFKBQESJCDF-UHFFFAOYSA-N
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Description

methyl 2-{[3-(3,4-dimethoxyphenyl)-4-oxo-4H-chromen-7-yl]oxy}propanoate is a complex organic compound that belongs to the class of chromen-4-one derivatives This compound is characterized by the presence of a chromen-4-one core structure, substituted with a 3,4-dimethoxyphenyl group and a methyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-{[3-(3,4-dimethoxyphenyl)-4-oxo-4H-chromen-7-yl]oxy}propanoate typically involves a multi-step process. One common method starts with the preparation of the chromen-4-one core, which is then functionalized with the 3,4-dimethoxyphenyl group. The final step involves the esterification of the chromen-4-one derivative with methyl 2-bromoacetate under basic conditions to yield the target compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the implementation of green chemistry principles to minimize waste and energy consumption .

Chemical Reactions Analysis

Types of Reactions

methyl 2-{[3-(3,4-dimethoxyphenyl)-4-oxo-4H-chromen-7-yl]oxy}propanoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce dihydro derivatives .

Scientific Research Applications

methyl 2-{[3-(3,4-dimethoxyphenyl)-4-oxo-4H-chromen-7-yl]oxy}propanoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 2-{[3-(3,4-dimethoxyphenyl)-4-oxo-4H-chromen-7-yl]oxy}propanoate involves its interaction with specific molecular targets and pathways. The compound can modulate enzyme activity, inhibit specific signaling pathways, and interact with cellular receptors. These interactions can lead to various biological effects, such as anti-inflammatory and antioxidant activities .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-[3-(3,4-dimethoxyphenyl)-2-oxochromen-7-yl]oxyacetate
  • Methyl 2-[3-(3,4-dimethoxyphenyl)-2-oxochromen-7-yl]oxypropanoate

Uniqueness

methyl 2-{[3-(3,4-dimethoxyphenyl)-4-oxo-4H-chromen-7-yl]oxy}propanoate is unique due to its specific substitution pattern on the chromen-4-one core. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications .

Properties

IUPAC Name

methyl 2-[3-(3,4-dimethoxyphenyl)-4-oxochromen-7-yl]oxypropanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20O7/c1-12(21(23)26-4)28-14-6-7-15-18(10-14)27-11-16(20(15)22)13-5-8-17(24-2)19(9-13)25-3/h5-12H,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIWKFKBQESJCDF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)OC)OC1=CC2=C(C=C1)C(=O)C(=CO2)C3=CC(=C(C=C3)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20O7
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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